molecular formula C18H21N3O4 B2747299 methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate CAS No. 2034380-75-9

methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate

Cat. No. B2747299
CAS RN: 2034380-75-9
M. Wt: 343.383
InChI Key: NPNPIZOQOHGKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a tetrahydropyran ring, a pyrazole ring, a carbamoyl group, and a benzoate ester. Tetrahydropyran is a saturated six-membered ring with one oxygen atom, and pyrazole is a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran and pyrazole rings would add cyclic structure to the molecule, and the carbamoyl and benzoate groups would likely contribute to the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .

Scientific Research Applications

Crystal Structure and Supramolecular Chemistry

Research in crystallography and supramolecular chemistry has explored the structural characteristics of compounds related to methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate. Studies have highlighted the formation of complex hydrogen-bonded networks and polarized molecular-electronic structures in isomeric compounds, demonstrating the role of hydrogen bonding in determining molecular arrangement and stability in the solid state (Portilla et al., 2007; Portilla et al., 2007).

Organic Synthesis and Catalysis

The compound has potential applications in organic synthesis and catalysis. Tetra-methyl ammonium hydroxide, for instance, has been utilized as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the compound's role in facilitating efficient and neutral conditions for chemical reactions (Balalaie et al., 2007). Additionally, the synthesis and antimicrobial activities of pyrazole derivatives have been investigated, expanding the compound's applicability in developing new antimicrobial agents (Siddiqui et al., 2013).

Antioxidant and Antitumor Activities

Compounds structurally related to methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate have been synthesized and evaluated for their biological activities. For example, novel benzimidazoles have shown potential as antitumor agents, indicating the broader pharmacological relevance of this chemical class (Abonía et al., 2011). Furthermore, certain methylcoumarins, including related compounds, have been tested for their antioxidant activity, offering insights into their possible therapeutic and food preservation applications (Ćavar et al., 2009).

Materials Science and Engineering

The research extends into materials science, where compounds with similar structures have been used as ligands to stabilize metal complexes in cross-coupling reactions. This has implications for the development of new materials and catalytic processes (Ocansey et al., 2018). Additionally, the structural versatility and stability under different conditions of similar compounds have been leveraged in crystal engineering, showcasing their potential in designing materials with specific properties (Johnstone et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-18(23)14-7-5-13(6-8-14)17(22)20-15-10-19-21(11-15)12-16-4-2-3-9-25-16/h5-8,10-11,16H,2-4,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNPIZOQOHGKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.